molecular formula C14H16N4O6S B11291827 2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide

2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No.: B11291827
M. Wt: 368.37 g/mol
InChI Key: FQICQQTXMIMTGB-UHFFFAOYSA-N
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Description

2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrimidine derivative with sulfonyl chlorides in the presence of a base.

    Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent systems, as well as employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamide derivatives are often studied for their antimicrobial properties. This compound could potentially inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

Medically, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential to treat bacterial infections or other diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE likely involves the inhibition of enzyme activity. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

What sets 2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE apart is its specific structural features, such as the presence of the pyrimidine ring and the methoxyethyl group. These unique features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C14H16N4O6S

Molecular Weight

368.37 g/mol

IUPAC Name

2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C14H16N4O6S/c1-24-7-6-15-12(19)9-4-2-3-5-10(9)18-25(22,23)11-8-16-14(21)17-13(11)20/h2-5,8,18H,6-7H2,1H3,(H,15,19)(H2,16,17,20,21)

InChI Key

FQICQQTXMIMTGB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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